2-(3-Fluorophenyl)-2-methylpyrrolidine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, MS) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It may also involve studying the compound’s chemical behavior .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
2-(3-Fluorophenyl)-2-methylpyrrolidine and its derivatives are significant in medicinal chemistry, serving as key synthons or intermediates for various pharmacologically active compounds. For instance, fluoropyrrolidine derivatives have been identified as potent dipeptidyl peptidase IV inhibitors, highlighting their relevance in diabetes management. The methodology involving stereospecific double fluorination has facilitated the reduction of synthetic steps for preparing these derivatives, underscoring their utility in efficient drug synthesis (Singh & Umemoto, 2011).
Drug Discovery and Development
The conformationally restricted analogues of 2-phenylpyrroles, including those incorporating the 2-(3-fluorophenyl) motif, have been synthesized as potential antipsychotics, showing promising activity profiles. These compounds maintain dopamine antagonistic activity, essential for their antipsychotic effects, demonstrating the structural versatility and potential of fluorophenyl-pyrrolidine derivatives in developing new therapeutic agents (van Wijngaarden et al., 1987).
Material Science and Catalysis
In material science, the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives has been explored for synthesizing microporous materials. This research illustrates the critical role of fluorinated pyrrolidines in directing the synthesis of specific structures, with implications for catalysis and material design (Gómez-Hortigüela et al., 2004).
Organic Synthesis
In the realm of organic synthesis, fluorinated pyrrolidines serve as fluorinating agents or intermediates. For example, boron trifluoride etherate, in conjunction with hypervalent iodine(III) reagents, has been used for the intramolecular aminofluorination of homoallylic amines to yield 3-fluoropyrrolidines. This showcases the versatility of fluorinated pyrrolidine derivatives in synthesizing fluorinated organic compounds, which are of significant interest in pharmaceutical and agrochemical industries (Cui et al., 2014).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the properties of boron reagents, which are used in the suzuki–miyaura coupling reaction, have been tailored for application under specific conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-methylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(6-3-7-13-11)9-4-2-5-10(12)8-9/h2,4-5,8,13H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMTCQWFYVUEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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